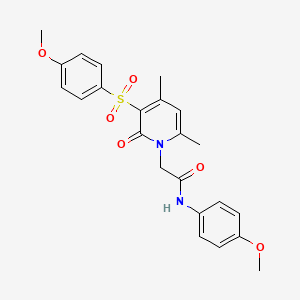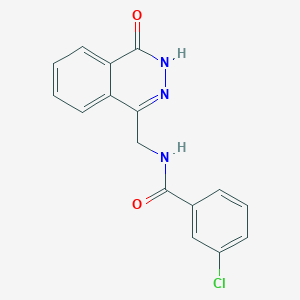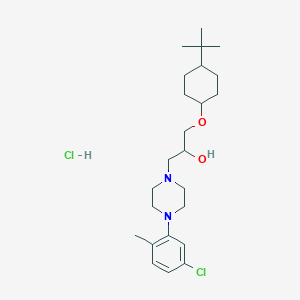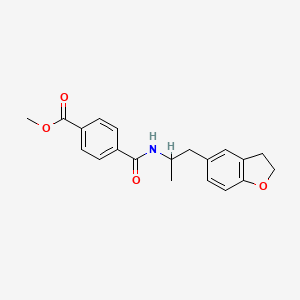![molecular formula C16H20N4O4 B2382352 7-Tert-butyl-4-methyl-2-(3-oxobutan-2-yl)purino[8,7-b][1,3]oxazole-1,3-dione CAS No. 927536-05-8](/img/structure/B2382352.png)
7-Tert-butyl-4-methyl-2-(3-oxobutan-2-yl)purino[8,7-b][1,3]oxazole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Tert-butyl-4-methyl-2-(3-oxobutan-2-yl)purino[8,7-b][1,3]oxazole-1,3-dione, commonly known as MRS2179, is a selective antagonist of the P2Y1 receptor. P2Y1 receptors belong to the family of G protein-coupled receptors and are involved in various physiological processes, including platelet aggregation, vascular tone regulation, and neurotransmission. MRS2179 has been extensively studied for its potential applications in scientific research, particularly in the field of pharmacology.
Applications De Recherche Scientifique
Synthesis and Characterization
- Research by Maftei et al. (2013) focuses on the synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. These compounds were synthesized starting from an aniline derivative in two steps, ultimately testing for antitumor activity toward a panel of cell lines. This study highlights the potential bioactivity of similarly structured compounds (Maftei et al., 2013).
Chemical Reactions and Interactions
- Work by Sheu et al. (2002) examines the low-temperature photosensitized oxidation of a guanosine derivative, revealing the formation of an oxidized imidazole ring as a major product. This research demonstrates the reactivity of certain chemical groups in the presence of singlet oxygen, a reactive oxidizing agent, which could be relevant to understanding the chemical behavior of similar compounds (Sheu et al., 2002).
Potential Applications
- In a study by Joshi et al. (2015), the determination of dipole moment of synthesized coumarin–triazole derivatives and their application as turn-off fluorescence sensors for high sensitivity detection of iron(III) ions showcase the application of chemical synthesis in creating sensors for metal ions. This indicates the potential utility of custom-synthesized compounds in detecting and measuring environmental and biological analytes (Joshi et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
7-tert-butyl-4-methyl-2-(3-oxobutan-2-yl)purino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c1-8(9(2)21)20-13(22)11-12(18(6)15(20)23)17-14-19(11)7-10(24-14)16(3,4)5/h7-8H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQOXDAVALIQAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)N1C(=O)C2=C(N=C3N2C=C(O3)C(C)(C)C)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

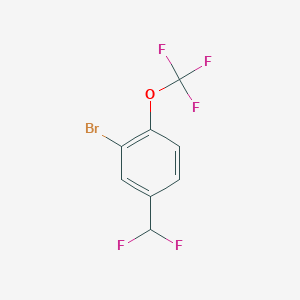


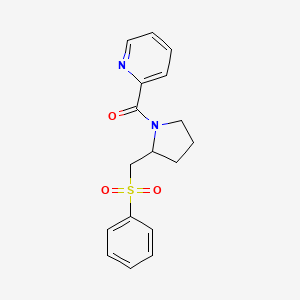


![4-(tert-butyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2382280.png)

